molecular formula C14H14FNO B3171842 4-(2,3-Dimethylphenoxy)-3-fluoroaniline CAS No. 946699-07-6

4-(2,3-Dimethylphenoxy)-3-fluoroaniline

Cat. No.: B3171842
CAS No.: 946699-07-6
M. Wt: 231.26 g/mol
InChI Key: AQMIESXRQMRZJI-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 4-(2,3-Dimethylphenoxy)-3-fluoroaniline (CAS 946699-07-6) is a fluorinated aromatic amine with the molecular formula C₁₄H₁₄FNO and a molecular weight of 231.27 g/mol . Its structure consists of an aniline core substituted with a fluorine atom at the 3-position and a 2,3-dimethylphenoxy group at the 4-position.

The introduction of fluorine likely involves fluorination steps, which can influence reaction yields and purification processes.

Properties

IUPAC Name

4-(2,3-dimethylphenoxy)-3-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO/c1-9-4-3-5-13(10(9)2)17-14-7-6-11(16)8-12(14)15/h3-8H,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMIESXRQMRZJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2=C(C=C(C=C2)N)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dimethylphenoxy)-3-fluoroaniline typically involves the following steps:

    Nitration: The starting material, 2,3-dimethylphenol, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group, forming 2,3-dimethylphenoxy aniline.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, followed by fluorination using appropriate fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dimethylphenoxy)-3-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amino group or other functional groups present in the molecule.

    Substitution: The fluorine atom and the dimethylphenoxy group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

4-(2,3-Dimethylphenoxy)-3-fluoroaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research may explore its use as a precursor for pharmaceutical compounds.

    Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2,3-Dimethylphenoxy)-3-fluoroaniline involves its interaction with specific molecular targets. The fluorine atom and the dimethylphenoxy group can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzymes or interaction with cellular receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs differ in the position/number of methyl groups on the phenoxy ring, halogen substitution (F vs. Cl), or additional functional groups. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences
4-(2,3-Dimethylphenoxy)-3-fluoroaniline 946699-07-6 C₁₄H₁₄FNO 231.27 3-F, 2,3-dimethylphenoxy
4-(2,5-Dimethylphenoxy)-3-fluoroaniline 937597-97-2 C₁₄H₁₄FNO 231.27 3-F, 2,5-dimethylphenoxy
4-(3,5-Dimethylphenoxy)-3-fluoroaniline - C₁₄H₁₄FNO 231.27 3-F, 3,5-dimethylphenoxy
3-Chloro-4-(2,3-dimethylphenoxy)aniline 893754-18-2 C₁₄H₁₄ClNO 247.72 3-Cl instead of 3-F
4-(2,3-Dimethylphenoxy)aniline - C₁₄H₁₅NO 213.28 No fluorine substituent
2-(3,4-Dichlorophenyl)-4-fluoroaniline - C₁₂H₈Cl₂FNO 280.10 Dichlorophenyl group, different core

Key Observations :

  • Halogen Substitution: Replacing fluorine with chlorine (e.g., 3-Chloro-4-(2,3-dimethylphenoxy)aniline) increases molecular weight by ~16 g/mol and may alter electronic properties (Cl is less electronegative but more polarizable than F) .
  • Fluorine-Free Analog: The absence of fluorine in 4-(2,3-dimethylphenoxy)aniline reduces molecular weight by 18 g/mol and likely increases basicity due to decreased electron-withdrawing effects .

Physicochemical and Functional Properties

  • Steric Hindrance: 2,3-Dimethylphenoxy groups introduce steric bulk, which may reduce reactivity in substitution reactions compared to less substituted derivatives (e.g., 4-(3,5-dimethylphenoxy)-3-fluoroaniline) .

Market and Manufacturing Trends

  • Production Scale: 4-(2,3-dimethylphenoxy)aniline (non-fluorinated) is produced via optimized coupling reactions, with manufacturing technologies emphasizing cost efficiency . The fluorinated variant likely requires additional steps, increasing production complexity.
  • Commercial Availability: Santa Cruz Biotechnology lists 4-(3,5-dimethylphenoxy)-3-fluoroaniline at $294/500 mg, indicating high purity and niche applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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